
2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide: is a quaternary ammonium compound known for its unique structure and potential applications in various fields. This compound features a butyl group, a diethylazanium moiety, and a bromide ion, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2-dicyclopentylacetic acid with an appropriate alcohol to form the ester intermediate.
Quaternization: The ester intermediate is then reacted with diethylamine to form the quaternary ammonium compound.
Bromination: Finally, the quaternary ammonium compound is treated with hydrobromic acid to introduce the bromide ion.
The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk Esterification: Large quantities of 2,2-dicyclopentylacetic acid are esterified using industrial-grade alcohols.
Continuous Quaternization: The ester is continuously fed into reactors containing diethylamine under controlled conditions.
Bromide Introduction: The final step involves the addition of hydrobromic acid in a controlled manner to ensure complete bromination.
Chemical Reactions Analysis
Types of Reactions
Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants.
Mechanism of Action
The mechanism of action of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, it can form complexes with proteins, altering their function and activity.
Comparison with Similar Compounds
Butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Known for its use as a surfactant and antimicrobial agent.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness: : The unique structure of butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium bromide, with its bulky dicyclopentyl groups, provides distinct steric and electronic properties, making it suitable for specialized applications where other quaternary ammonium compounds may not be effective.
Properties
CAS No. |
101474-34-4 |
|---|---|
Molecular Formula |
C22H42BrNO2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium;bromide |
InChI |
InChI=1S/C22H42NO2.BrH/c1-4-7-16-23(5-2,6-3)17-18-25-22(24)21(19-12-8-9-13-19)20-14-10-11-15-20;/h19-21H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BNDODZZYZIOJBE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)

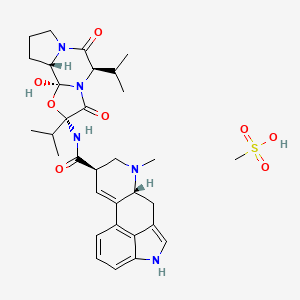
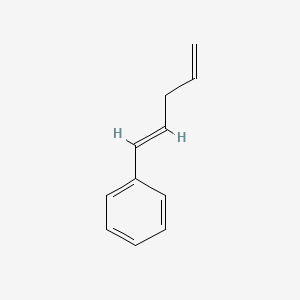
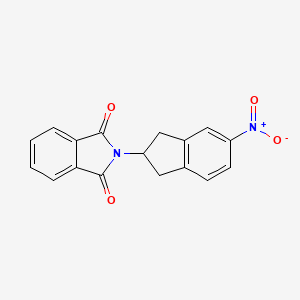



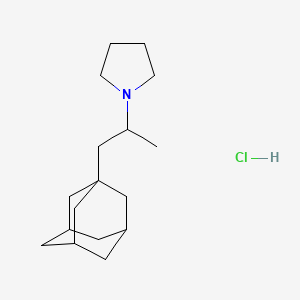

![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)
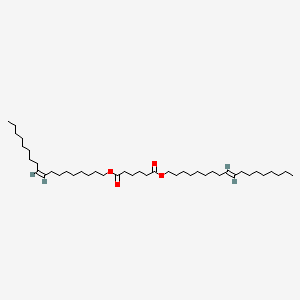
![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
